molecular formula C5H5BrS B051420 2-Bromo-3-methylthiophene CAS No. 14282-76-9

2-Bromo-3-methylthiophene

Cat. No.: B051420
CAS No.: 14282-76-9
M. Wt: 177.06 g/mol
InChI Key: YYJBWYBULYUKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methylthiophene is a halogenated thiophene derivative with the molecular formula C5H5BrS. It is a five-membered heterocyclic compound containing sulfur and bromine atoms. This compound is of significant interest due to its applications in organic synthesis, pharmaceuticals, and material science .

Mechanism of Action

Target of Action

2-Bromo-3-methylthiophene is a pharmaceutical intermediate . It is used to prepare pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . Therefore, the primary targets of this compound are these viruses and α7 nicotinic receptors.

Mode of Action

It is known that the compound is used to prepare derivatives that inhibit various viruses . This suggests that the compound or its derivatives may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.

Biochemical Pathways

Given its use in the synthesis of inhibitors for various viruses , it can be inferred that the compound or its derivatives may affect pathways related to viral replication or infection.

Result of Action

Given its use in the synthesis of viral inhibitors , it can be inferred that the compound or its derivatives may lead to the inhibition of viral replication or infection at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylthiophene is typically synthesized by the bromination of 3-methylthiophene. The most common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the absence of benzoyl peroxide. This reaction proceeds with a high yield of approximately 90% .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and maximize yield. The use of N-bromosuccinimide remains prevalent due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methylthiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Bromo-3-methylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. For instance, 2-Bromo-3-hexylthiophene is more hydrophobic due to the hexyl group, while 2,5-Dibromo-3-hexylthiophene has increased reactivity due to the presence of two bromine atoms .

Properties

IUPAC Name

2-bromo-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJBWYBULYUKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162194
Record name 2-Bromo-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-76-9
Record name 2-Bromo-3-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14282-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methylthiophene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methylthiophene
Reactant of Route 3
2-Bromo-3-methylthiophene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-methylthiophene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-methylthiophene
Reactant of Route 6
2-Bromo-3-methylthiophene
Customer
Q & A

Q1: What are the efficient synthetic routes for producing 2-bromo-3-methylthiophene?

A1: Several methods have been explored for the synthesis of this compound.

  • Direct Bromination: One common approach utilizes N-bromosuccinimide (NBS) as the brominating agent. [] This method demonstrates high regioselectivity, favoring bromination at the 2-position of the 3-methylthiophene ring, leading to a high yield of this compound. [] The reaction conditions, like temperature and time, can be optimized to further enhance the yield. []
  • Hydrogen Peroxide and Hydrogen Bromide: Another method employs a mixture of 3-methylthiophene, hydrogen bromide, and hydrogen peroxide. [] This approach offers an alternative route for industrial production due to its simplicity and cost-effectiveness. []

Q2: How does the presence of a methyl group in 3-methylthiophene influence the bromination reaction?

A: The methyl group in 3-methylthiophene plays a crucial role in directing the bromination reaction. Research suggests that the methyl group's electron-donating nature activates the thiophene ring, making it more susceptible to electrophilic attack. [] This effect is particularly pronounced at the 2-position, explaining the observed regioselectivity during bromination with NBS. [] Furthermore, studies have shown that the methyl group impacts the reaction rate. []

Q3: What analytical techniques are employed to characterize this compound?

A: Characterization of this compound commonly involves techniques such as Gas Chromatography (GC) to determine the reaction progress and purity of the synthesized compound. [] Additionally, spectroscopic methods like Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H NMR) are used to confirm the compound's structure and analyze its properties. []

Q4: What are the potential applications of this compound?

A: this compound serves as a valuable building block in organic synthesis. Its reactivity, particularly at the bromine atom, makes it amenable to various transformations, including Grignard reactions. [] This versatility renders it useful in constructing more complex molecules. For instance, it is used in synthesizing Tiagabine Hydrochloride, a pharmaceutical compound with anticonvulsant properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.